molecular formula C17H27NO5 B2796413 Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate CAS No. 1403766-62-0

Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate

Cat. No.: B2796413
CAS No.: 1403766-62-0
M. Wt: 325.405
InChI Key: PKEFQSLNTJXAEE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate typically involves the following steps:

    Formation of the Isoquinoline Core: The initial step involves the construction of the isoquinoline core through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Boc Protection: The resulting isoquinoline derivative is then protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps.

    Esterification: The protected isoquinoline is then esterified with ethyl chloroformate to introduce the ethyl ester group.

    Oxidation: Finally, the compound undergoes oxidation to introduce the ketone functionality at the 6-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc-protected amine group can form hydrogen bonds and electrostatic interactions with active sites, while the ester and ketone functionalities can participate in various chemical reactions, modulating the activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-Boc-6-oxo-tetrahydro-isoquinoline-3-carboxylate: Similar structure but lacks the octahydro ring system.

    Ethyl 2-Boc-6-oxo-hexahydro-isoquinoline-3-carboxylate: Similar structure with a hexahydro ring system instead of octahydro.

    Ethyl 2-Boc-6-oxo-decahydro-isoquinoline-3-carboxylate: Similar structure with a decahydro ring system.

Uniqueness

Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate is unique due to its specific ring system and functional groups, which provide distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of complex molecules and the study of biochemical processes .

Properties

IUPAC Name

2-O-tert-butyl 3-O-ethyl 6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO5/c1-5-22-15(20)14-9-12-8-13(19)7-6-11(12)10-18(14)16(21)23-17(2,3)4/h11-12,14H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEFQSLNTJXAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CC(=O)CCC2CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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